molecular formula C12H20ClNSi B14679069 1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine CAS No. 29284-40-0

1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine

Cat. No.: B14679069
CAS No.: 29284-40-0
M. Wt: 241.83 g/mol
InChI Key: LAJUHUABUUJXLU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a 4-chlorophenyl group, two diethyl groups, and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine typically involves the reaction of 4-chlorophenylsilane with diethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted phenylsilane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A compound with a similar 4-chlorophenyl group but different functional groups attached to the nitrogen atom.

    1-(4-Chlorophenyl)ethylamine: Another compound with a 4-chlorophenyl group, but with an ethylamine moiety instead of the silane structure.

Uniqueness

1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specific applications where the properties of silicon are advantageous.

Properties

CAS No.

29284-40-0

Molecular Formula

C12H20ClNSi

Molecular Weight

241.83 g/mol

IUPAC Name

N-[(4-chlorophenyl)-dimethylsilyl]-N-ethylethanamine

InChI

InChI=1S/C12H20ClNSi/c1-5-14(6-2)15(3,4)12-9-7-11(13)8-10-12/h7-10H,5-6H2,1-4H3

InChI Key

LAJUHUABUUJXLU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Si](C)(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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